molecular formula C11H19ClN2O5 B13481359 Chloromethyl (tert-butoxycarbonyl)-L-glutaminate

Chloromethyl (tert-butoxycarbonyl)-L-glutaminate

Cat. No.: B13481359
M. Wt: 294.73 g/mol
InChI Key: PWJAFEFGGXKKBT-ZETCQYMHSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate typically involves the Steglich esterification method. This method is known for its mild reaction conditions, making it suitable for substrates that are sterically demanding or acid-labile . The reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate, can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of peptides and other amine-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate exerts its effects involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amine. This free amine can then participate in various biochemical pathways and reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is unique due to its specific combination of functional groups, which allows for versatile applications in both synthetic and biological contexts. Its ability to undergo various chemical reactions and its use as a protecting group in peptide synthesis highlight its importance in research and industry.

Properties

Molecular Formula

C11H19ClN2O5

Molecular Weight

294.73 g/mol

IUPAC Name

chloromethyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C11H19ClN2O5/c1-11(2,3)19-10(17)14-7(4-5-8(13)15)9(16)18-6-12/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,17)/t7-/m0/s1

InChI Key

PWJAFEFGGXKKBT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OCCl

Origin of Product

United States

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